molecular formula C9H10O2S B6259730 rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 1955522-99-2

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6259730
CAS No.: 1955522-99-2
M. Wt: 182.2
InChI Key:
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Description

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor with a thiophene substituent. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to improve yield and scalability. Additionally, the purification process may involve crystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and thiophene moiety can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-2-(2-thienyl)cyclopropane-1-carboxylic acid: Similar structure but with a different thiophene substitution pattern.

    rac-(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

rac-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the 3-methylthiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1955522-99-2

Molecular Formula

C9H10O2S

Molecular Weight

182.2

Purity

0

Origin of Product

United States

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